molecular formula C16H22N2O2 B4776418 4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide

4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide

Cat. No.: B4776418
M. Wt: 274.36 g/mol
InChI Key: GRVDJJJZLKVABF-UHFFFAOYSA-N
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Description

4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylcarbonyl group attached to an amino group, which is further connected to an N-ethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide typically involves the following steps:

    Formation of Cyclohexylcarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexylcarbonyl chloride.

    Amidation Reaction: The cyclohexylcarbonyl chloride is then reacted with N-ethylbenzamide in the presence of a base such as triethylamine to form the desired product.

The reaction conditions generally involve:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Catalyst/Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(cyclohexylamino)carbonyl]amino-N-ethylbenzamide
  • N-ethyl-4-(cyclohexylcarbamoyl)benzamide
  • 4-(cyclohexylcarbonyl)amino-N-methylbenzamide

Uniqueness

4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylcarbonyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the N-ethyl group enhances its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

4-(cyclohexanecarbonylamino)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-17-15(19)13-8-10-14(11-9-13)18-16(20)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVDJJJZLKVABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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